Valine-Lysine-Glycine-Phenylalanine-Tyrosine (Val-Lys-Gly-Phe-Tyr) is a pentapeptide consisting of five amino acids. This compound is notable for its potential biological activities and applications in various fields, including biochemistry and pharmacology. Its sequence suggests a role in protein interactions and signaling pathways, making it a subject of interest in peptide synthesis and characterization.
Val-Lys-Gly-Phe-Tyr can be derived from natural proteins or synthesized through chemical methods. The synthesis of peptides like Val-Lys-Gly-Phe-Tyr is often performed using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The compound has been studied in various contexts, including its isolation from brain peptides linked to learning behaviors in goldfish .
This compound falls under the category of peptides, specifically short-chain peptides that are formed by the linkage of amino acids via peptide bonds. It is classified as a non-cyclic peptide and can be categorized further based on its functional properties, such as hydrophobicity and potential biological activity.
The most common method for synthesizing Val-Lys-Gly-Phe-Tyr is solid-phase peptide synthesis (SPPS). This technique involves the following steps:
Val-Lys-Gly-Phe-Tyr can participate in various chemical reactions typical of peptides:
The stability of Val-Lys-Gly-Phe-Tyr can be influenced by factors such as pH, temperature, and the presence of enzymes that catalyze hydrolysis.
The mechanism through which Val-Lys-Gly-Phe-Tyr exerts its biological effects often involves interaction with specific receptors or enzymes within biological systems. For example:
Research indicates that specific sequences within peptides can significantly impact their binding affinities and biological functions.
Val-Lys-Gly-Phe-Tyr has several applications in scientific research:
Val-Lys-Gly-Phe-Tyr (VKGFY), a pentapeptide fragment derived from the immunoglobulin G (IgG) heavy chain (CH₃ domain, residues 369–373), exhibits high-affinity binding to non-opioid β-endorphin receptors on human T lymphocytes. This receptor population is distinct from classical opioid receptors (μ, δ, κ) due to its insensitivity to naloxone and lack of affinity for enkephalins [1] [5] [9]. The peptide's binding specificity is quantified by a dissociation constant (Kd) of 36.3 nM for its radiolabeled form and an inhibitory constant (Ki) of 15 nM when competing with [¹²⁵I]β-endorphin [1] [5]. Structurally, the C-terminal motif (Gly-Phe-Tyr) mirrors β-endorphin's active site (residues 31–33), enabling selective engagement with the non-opioid receptor’s ligand-binding pocket. This interaction is mediated by hydrogen bonding between Tyr-OH and receptor residues, hydrophobic stacking of Phe, and electrostatic interactions involving Lys [1] [4] [8].
Table 1: Binding Affinities of IgG-Derived Peptide Fragments
Peptide Sequence | Origin | Ki (nM) | Target Receptor |
---|---|---|---|
Val-Lys-Gly-Phe-Tyr (VKGFY) | IgG369-373 | 15.0 ± 2.1 | Non-opioid β-endorphin R |
Cys-Leu-Val-Lys-Gly-Phe-Tyr | IgG367-373 | 3.4 ± 0.5 | Non-opioid β-endorphin R |
Leu-Thr-Cys-Leu-Val-Lys-Gly-Phe-Tyr | IgG365-373 | 1.0 ± 0.2 | Non-opioid β-endorphin R |
β-Endorphin | Endogenous | 0.25 ± 0.03 | Opioid & Non-opioid R |
VKGFY competitively displaces β-endorphin at high-affinity sites on T cells via allosterically independent, orthosteric binding. Radioligand assays demonstrate that unlabeled VKGFY fully inhibits [¹²⁵I]β-endorphin binding, reducing specific binding by >90% at 100 nM concentrations [5] [9]. This displacement is unaffected by 10 μM naloxone, confirming the non-opioid nature of the target receptors. Kinetic analyses reveal a two-state binding model: (1) rapid association driven by electrostatic attraction between Lys⁺ and receptor carboxylates, and (2) stable complex formation via van der Waals contacts with Phe and Tyr [1] [8]. Mutagenesis studies indicate that truncation of Tyr abolishes activity, while Gly→Ala substitution reduces affinity 5-fold, underscoring the necessity of the C-terminal tripeptide for receptor engagement [5] [8].
Table 2: Receptor Binding Parameters of VKGFY
Parameter | Value | Method | Biological System |
---|---|---|---|
Kd (radioligand) | 36.3 ± 4.2 nM | Saturation binding | Human T lymphocytes |
Ki (vs. β-endorphin) | 15.0 ± 2.1 nM | Competitive inhibition | Human T lymphocytes |
IC₅₀ (displacement) | 28.5 nM | Dose-response curve | Human T lymphocytes |
Naloxone sensitivity | No effect at 10 μM | Antagonist co-incubation | Human T lymphocytes |
Although VKGFY itself lacks allosteric modulator activity, its parent decapeptide (immunorphin; SLTCLVKGFY) enhances T-cell proliferation via β-arrestin-biased signaling at non-opioid receptors. Molecular dynamics simulations suggest that immunorphin’s N-terminal extension (Ser-Leu-Thr) stabilizes a receptor conformation favoring G protein-independent ERK phosphorylation [3] [6]. This is consistent with GPCR allostery paradigms where extracellular loops regulate intracellular coupling [3] [6]. For VKGFY, truncated dynamics limit its role to orthosteric competition, but its embedding within IgG’s CH₃ domain implies physiological modulation of immune responses through proteolytic release. Homology modeling predicts that IgG’s β-sheet scaffold positions VKGFY for efficient receptor cleavage and binding, acting as an endogenous "reservoir" for receptor modulation [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7